

# Core Molecular Profile and Physical Characteristics

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## Compound of Interest

Compound Name: *Ethyl 2-pentyneoate*

Cat. No.: B153080

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**Ethyl 2-pentyneoate**, with the CAS Number 55314-57-3, is a linear C7 ester.<sup>[1]</sup> Its structure is characterized by a terminal ethyl group on the C4 position of a pent-2-yneic acid backbone, which has been esterified with ethanol. This arrangement of functional groups dictates its physical properties and chemical behavior.

The molecule's structure is visualized below:

Caption: Chemical structure of **Ethyl 2-pentyneoate**.

A summary of its key physical and chemical properties is presented in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	126.15 g/mol	<a href="#">[2]</a>
CAS Number	55314-57-3	<a href="#">[3]</a>
Appearance	Colorless Liquid	<a href="#">[4]</a>
Density	0.957 g/mL at 25 °C	<a href="#">[5]</a>
Boiling Point	178-179 °C	<a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.439	
Flash Point	38 °C (100.4 °F) - closed cup	
Water Solubility	Not miscible	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

## Spectroscopic Characterization

Definitive identification and purity assessment of **ethyl 2-pentynoate** rely on standard spectroscopic techniques. The following data provides expected signatures for this compound.

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the carbonyl (C=O) stretch of the ester, which is expected in the 1730-1715 cm<sup>-1</sup> region for an  $\alpha,\beta$ -unsaturated ester.[\[6\]](#) The carbon-carbon triple bond (C≡C) stretch will appear as a weaker absorption around 2260-2100 cm<sup>-1</sup>. The C–O stretches of the ester group are typically observed as two or more bands in the 1300-1000 cm<sup>-1</sup> region.[\[6\]](#) Finally, C–H stretching from the aliphatic ethyl groups will be present just below 3000 cm<sup>-1</sup>.[\[7\]](#) The NIST Chemistry WebBook provides reference IR spectra for this compound.[\[8\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the carbon skeleton and proton environments. While a publicly available, fully assigned spectrum is not readily available in the

search results, a predicted spectrum can be inferred from the structure.

- $^1\text{H}$  NMR: One would expect a triplet-quartet system for the ester's ethyl group ( $\text{O}-\text{CH}_2-\text{CH}_3$ ) and a triplet-quartet system for the ethyl group attached to the alkyne ( $\text{C}\equiv\text{C}-\text{CH}_2-\text{CH}_3$ ). The chemical shifts would be influenced by the neighboring functional groups, with the  $\text{O}-\text{CH}_2$  protons being the most downfield.
- $^{13}\text{C}$  NMR: The spectrum would show 7 distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the ester. The two sp-hybridized carbons of the alkyne would appear in the midfield region (approx. 70-90 ppm), followed by the signals for the two  $\text{CH}_2$  carbons and the two  $\text{CH}_3$  carbons.[2]

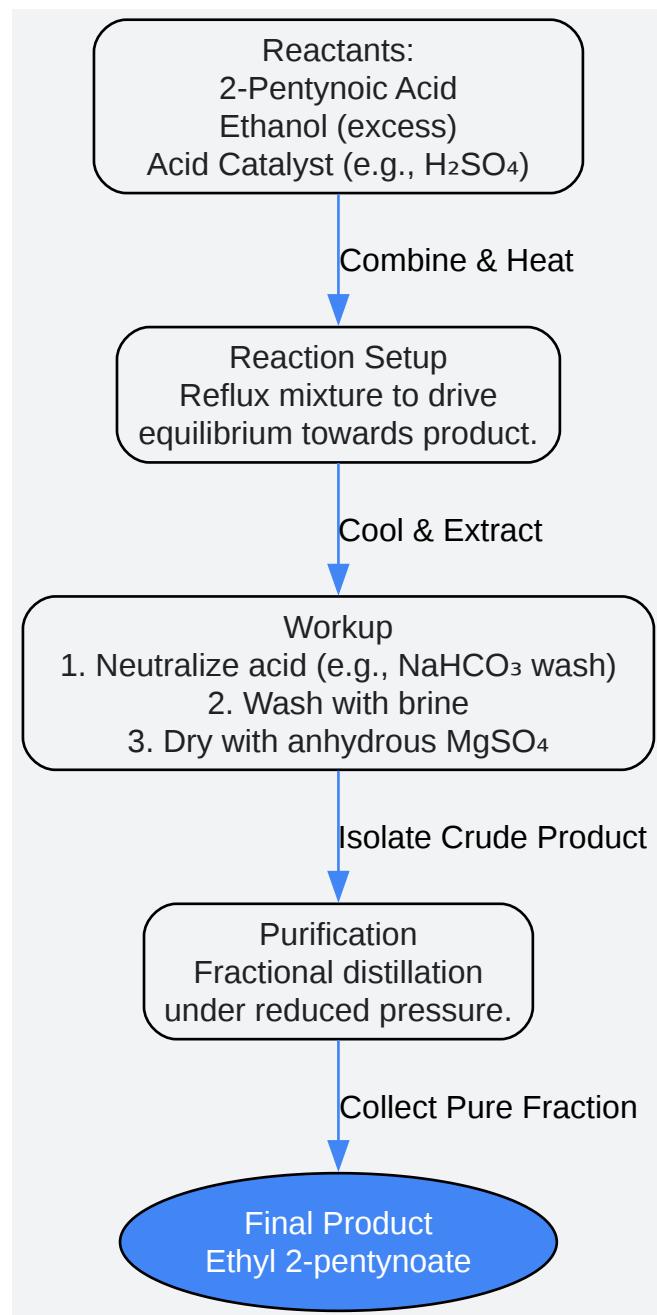
## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to fragmentation patterns useful for identification. The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z} = 126$ . Key fragments would likely arise from the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ,  $\text{m/z} = 45$ ) or the ethyl group ( $-\text{CH}_2\text{CH}_3$ ,  $\text{m/z} = 29$ ). PubChem and the NIST Mass Spectrometry Data Center are resources for reference mass spectra.[2][8]

## Synthesis and Reactivity

### Synthesis Pathway

**Ethyl 2-pentyoate** is typically synthesized through the esterification of 2-pentyoic acid with ethanol under acidic conditions. An alternative route involves the reaction of an appropriate organometallic reagent with ethyl chloroformate or a similar electrophile. The general workflow for the esterification synthesis is a cornerstone of organic chemistry.



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Caption: Generalized workflow for the synthesis of **Ethyl 2-pentyneoate**.

## Reactivity Profile

The reactivity of **Ethyl 2-pentyneoate** is dominated by its two functional groups: the alkyne and the ester.

- Reactions at the Alkyne: The C≡C triple bond is electron-deficient due to the conjugation with the electron-withdrawing ester group. This makes it susceptible to:
  - Nucleophilic Addition (Michael Addition): Soft nucleophiles like amines, thiols, and cuprates will add to the C3 position ( $\beta$ -carbon), a foundational reaction for creating more complex molecular scaffolds.
  - Hydrogenation: The alkyne can be selectively reduced. Using a Lindlar catalyst will yield the corresponding (Z)-alkene, ethyl (Z)-2-pentenoate.<sup>[9]</sup> Complete hydrogenation with catalysts like palladium on carbon (Pd/C) will produce the fully saturated ester, ethyl pentanoate.<sup>[9]</sup>
  - Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloadditions, to form cyclic structures.
- Reactions at the Ester: The ester group undergoes reactions typical for this functionality:
  - Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester back to 2-pentynoic acid and ethanol.
  - Transesterification: Reaction with a different alcohol in the presence of a catalyst will exchange the ethyl group for a different alkyl group.
  - Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) will reduce the ester to the corresponding alcohol, 2-pentyn-1-ol.
  - Aminolysis: Reaction with amines can form the corresponding amide.

## Applications in Research and Drug Development

The dual functionality of **ethyl 2-pentynoate** makes it a valuable intermediate in organic synthesis. It is cited as being used as a pharmaceutical intermediate.<sup>[3][5][10]</sup> Its activated alkyne is particularly useful for introducing a five-carbon chain into a molecule via conjugate addition, a common strategy in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to selectively modify the alkyne and the ester in subsequent steps provides significant synthetic flexibility.

## Safety, Handling, and Storage

As a flammable liquid and vapor, **ethyl 2-pentynoate** requires careful handling.[1][2] It is also classified as causing serious eye damage and may cause allergy or asthma symptoms if inhaled.[1][2]

## Experimental Protocol: Safe Handling and Storage

- Engineering Controls: Always handle **ethyl 2-pentynoate** in a well-ventilated chemical fume hood.[4] Use explosion-proof electrical equipment.[1][11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. For situations with inadequate ventilation, a suitable respirator is necessary.[1]
- Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][4][11] Use non-sparking tools and take precautionary measures against static discharge.[1][11] Avoid breathing vapors and prevent contact with skin and eyes.[1][4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4] The recommended storage temperature is between 2°C and 8°C. [1] It should be stored away from oxidizing agents and acids.[3]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[4]

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